![molecular formula C10H11N3S B1491641 3-(チオフェン-3-イル)-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジン CAS No. 2098091-03-1](/img/structure/B1491641.png)
3-(チオフェン-3-イル)-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジン
説明
“3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic compound that belongs to the class of heterocyclic compounds . It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
科学的研究の応用
有機半導体
チオフェン誘導体は、有機半導体の開発において不可欠な役割を果たしています。 チオフェン部分を有するこの化合物は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)などの高度な材料を作成するために使用できます 。その構造特性は、半導体デバイスにおける電荷輸送と安定性の向上に貢献する可能性があります。
抗癌研究
医薬品化学の分野では、チオフェン誘導体は有望な抗癌特性を示しています。 この化合物の骨格は、癌細胞のシグナル伝達経路において重要な役割を果たすチロシンキナーゼ酵素を阻害する可能性を探求することができます 。これは、特定の経路を標的とする新しい抗癌剤の開発につながる可能性があります。
抗炎症作用
チオフェン誘導体の抗炎症作用は、新しい抗炎症薬の開発のための候補となっています。 この化合物の炎症反応を調節する能力は、さまざまな慢性炎症性疾患の治療に役立つ可能性があります .
抗菌剤
チオフェン系化合物は、抗菌特性を持つことが示されています。 この特定の化合物は、耐性菌株を標的とする新しい薬剤に合成することができ、抗生物質耐性との闘いにおける新しい道を開きます .
腐食防止
工業化学において、チオフェン誘導体は腐食防止剤として役立ちます。 この化合物は、金属の腐食を防ぐためのコーティングや添加剤として使用でき、産業機械やインフラストラクチャの寿命を延ばします .
麻酔薬製剤
チオフェン誘導体は、電位依存性ナトリウムチャネルブロッカーとして知られています。 この化合物は、歯科麻酔薬やその他の局所麻酔薬製剤における潜在的な用途について調査することができます。これにより、現在の選択肢に比べて安全で効果的な代替手段を提供できます .
作用機序
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene-based analogs interact with their targets in a variety of ways to exert their therapeutic effects .
Biochemical Pathways
Thiophene-based analogs are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene-based analogs are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic properties .
生化学分析
Biochemical Properties
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules. For instance, the compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation.
Molecular Mechanism
At the molecular level, 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the downregulation of specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . The compound also affects gene expression by interacting with transcription factors and altering chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell .
特性
IUPAC Name |
3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-3-11-5-8-9(1)12-13-10(8)7-2-4-14-6-7/h2,4,6,11H,1,3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACRKLGHKOCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)


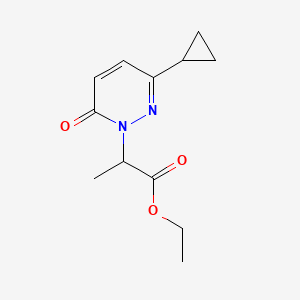

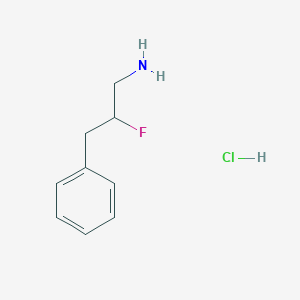
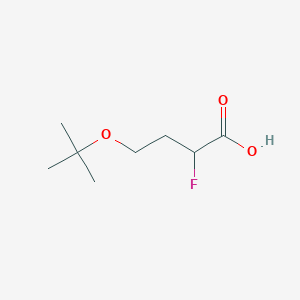
amine hydrochloride](/img/structure/B1491568.png)


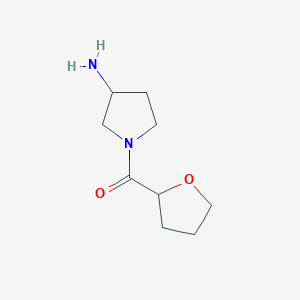

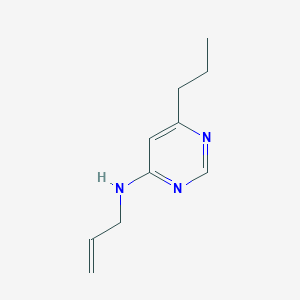
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
